Product packaging for 2,6-Dimethyl-3-octene(Cat. No.:)

2,6-Dimethyl-3-octene

Cat. No.: B1235198
M. Wt: 140.27 g/mol
InChI Key: UUHFPYZUZFHRJP-VOTSOKGWSA-N
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Description

Strategic Importance of Specific Alkene Architectures in Advanced Chemical Transformations

The specific architecture of an alkene, including the position of the double bond and the nature and location of any substituents, is of paramount strategic importance in planning and executing advanced chemical transformations. rsc.org The geometry of the double bond (cis- or trans-, E- or Z-) and the steric environment around it dictate the accessibility of the reactive site and can influence the transition state energies of various reaction pathways. oit.edu

For instance, in catalysis, the structure of an alkene can determine its ability to coordinate with a metal center, a critical step in many catalytic cycles. researchgate.net The development of catalysts that can selectively act on specific alkene architectures is a major area of research, as it allows for the efficient and environmentally friendly synthesis of valuable compounds. mdpi.com Furthermore, the unique reactivity of certain alkene structures can be exploited in cascade reactions, where multiple bond-forming events occur in a single synthetic operation, leading to a rapid increase in molecular complexity. rsc.org

Review of Research Trajectories Pertaining to Unsaturated C10 Hydrocarbons

Unsaturated C10 hydrocarbons, a class that includes 2,6-dimethyl-3-octene, are a subject of ongoing research interest due to their presence in natural products and their potential applications as biofuels and chemical feedstocks. google.comresearchgate.netmdpi.com Research in this area often focuses on several key trajectories.

One significant area of investigation is the development of efficient and selective methods for the synthesis of specific C10 alkene isomers. This includes exploring various catalytic systems and reaction conditions to control the position and stereochemistry of the double bond. frontiersin.orgnist.gov Another important research direction is the study of the chemical and physical properties of these hydrocarbons. Understanding properties such as boiling point, density, and reactivity is essential for their practical application. chemeo.com

Furthermore, the catalytic cracking of C10 hydrocarbons to produce smaller, more valuable olefins like ethylene (B1197577) and propylene (B89431) is an area of intense study. mdpi.com Research has shown that the structure of the starting C10 hydrocarbon significantly influences the product distribution in these cracking reactions. mdpi.com For example, the cracking of decene (a C10 alkene) yields a significantly higher proportion of light olefins compared to the cracking of decane (B31447) (a C10 alkane). mdpi.com This highlights the importance of the initial unsaturation in directing the reaction towards desired products.

The table below presents key physical and chemical properties of this compound, providing a quantitative basis for its role in the aforementioned research areas.

PropertyValueUnitSource
Molecular FormulaC10H20 nih.govnist.govnist.gov
Molecular Weight140.27 g/mol chemeo.comnih.gov
IUPAC Name(E)-2,6-dimethyloct-3-ene nih.gov
CAS Registry Number6874-28-8 nist.govnist.gov
Normal Boiling Point (Tboil)431.48K chemeo.com
Enthalpy of Vaporization (ΔvapH°)37.04kJ/mol chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)3.635 chemeo.com

This foundational data is critical for designing and interpreting experiments involving this compound, from reaction engineering to environmental fate studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B1235198 2,6-Dimethyl-3-octene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

(E)-2,6-dimethyloct-3-ene

InChI

InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h6-7,9-10H,5,8H2,1-4H3/b7-6+

InChI Key

UUHFPYZUZFHRJP-VOTSOKGWSA-N

SMILES

CCC(C)CC=CC(C)C

Isomeric SMILES

CCC(C)C/C=C/C(C)C

Canonical SMILES

CCC(C)CC=CC(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Dimethyl 3 Octene

Stereoselective and Enantioselective Synthesis Approaches

The controlled synthesis of specific stereoisomers of 2,6-dimethyl-3-octene requires sophisticated catalytic systems that can differentiate between prochiral faces and dictate the geometry of the newly formed double bond.

Chiral Catalyst-Mediated Olefin Metathesis for Olefin Formation

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. fiveable.me The development of chiral catalysts has extended this methodology to the asymmetric synthesis of complex molecules. nih.gov In the context of this compound, a cross-metathesis reaction between two simpler olefins could be envisioned. For instance, the reaction of 3-methyl-1-pentene (B165626) with 3-methyl-1-butene, in the presence of a suitable chiral catalyst, could potentially form the desired product.

Modern ruthenium and molybdenum-based catalysts have shown remarkable efficiency and selectivity in olefin metathesis. caltech.edu Chiral versions of these catalysts, particularly those with stereogenic-at-metal centers or chiral ligands, can induce high levels of enantioselectivity. acs.org For the synthesis of a sterically hindered trisubstituted alkene like this compound, a highly active and selective catalyst would be necessary to overcome the steric hindrance and control the E/Z selectivity of the double bond. organic-chemistry.org

Table 1: Illustrative Examples of Chiral Catalysts for Stereoselective Olefin Metathesis

Catalyst TypeMetal CenterChiral Ligand ExamplePotential Application for this compound
Schrock-typeMolybdenum (Mo)Bis(aryloxide) with chiral diolHigh activity for hindered substrates, potential for Z-selective synthesis. nih.gov
Grubbs-typeRuthenium (Ru)N-Heterocyclic Carbene (NHC) with chiral backboneHigh functional group tolerance, potential for E-selective synthesis.
Stereogenic-at-RuRuthenium (Ru)Chelating carbene with defined metal stereochemistryControl over olefin geometry and enantioselectivity. acs.org

This table presents catalyst types that could be applied to the synthesis of this compound based on their known reactivity with similar substrates.

Asymmetric Hydrogenation and Isomerization Pathways

Asymmetric hydrogenation of a suitable prochiral precursor offers a direct route to establishing the chiral centers in this compound. A plausible precursor would be 2,6-dimethyl-2,4-octadiene, which upon selective hydrogenation of one double bond would yield the target alkene. Chiral rhodium and iridium catalysts, featuring chiral phosphine (B1218219) ligands such as BINAP, are well-established for their high enantioselectivity in the hydrogenation of various olefins. ajchem-b.com

The challenge in this approach lies in achieving both high regioselectivity (hydrogenation of the desired double bond) and enantioselectivity. The substitution pattern of the diene would significantly influence the outcome. nih.gov For trisubstituted olefins, iridium catalysts with N,P-ligands have demonstrated high efficiency and enantioselectivity, even with isomeric mixtures of starting materials, which could be advantageous. nih.govresearchgate.net

Isomerization of an achiral, easily accessible olefin to a chiral one using a chiral catalyst is another potential pathway. While less common, this approach could be viable if a suitable starting material can be synthesized efficiently.

Directed Alkylations and Cross-Coupling Reactions

Directed alkylation reactions, where a functional group guides the alkylating agent to a specific position, could be employed to construct the sterically hindered carbon framework of this compound. For instance, a hydroxyl-directed diboration of an alkenyl alcohol could be a key step in introducing the necessary functional groups for subsequent transformations. nih.gov

Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. A strategy for synthesizing this compound could involve the coupling of an appropriate vinyl or alkyl halide with an organometallic reagent. For example, a Suzuki or Negishi coupling of a vinyl boronic ester or organozinc reagent with an alkyl halide could form the carbon backbone. The stereochemistry of the double bond could be controlled by the geometry of the vinyl metallic species, while the chiral centers could be introduced via a chiral ligand on the metal catalyst. The synthesis of trisubstituted alkenes with high regio- and diastereoselectivity has been achieved through nickel-catalyzed hydroalkylation of alkynyl boronamides, a strategy that could be adapted for this target. nih.gov

Mechanistic Investigations of this compound Formation Reactions

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and designing more efficient catalysts.

Reaction Intermediates and Transition State Analysis

The mechanism of olefin metathesis catalyzed by ruthenium carbenes is generally accepted to proceed through a series of metallacyclobutane intermediates. harvard.edu The formation and cleavage of this four-membered ring dictate the course of the reaction. fiveable.me For a sterically demanding substrate combination that would lead to this compound, the stability of the metallacyclobutane intermediate and the energy barriers for its formation and decomposition would be critical. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the geometries and energies of these intermediates and the transition states connecting them. researchgate.net

In asymmetric hydrogenation, the key steps involve the oxidative addition of hydrogen to the metal center, coordination of the olefin, and migratory insertion of the olefin into a metal-hydride bond. nih.gov The enantioselectivity is determined by the relative energies of the diastereomeric transition states leading to the two enantiomers. researchgate.net For rhodium-catalyzed hydrogenations, the formation of Rh(III) dihydride complexes is a key mechanistic feature. nih.govacs.org The nature of the chiral ligand profoundly influences the structure of these intermediates and the energy landscape of the catalytic cycle. acs.org

Kinetic and Thermodynamic Considerations in Synthetic Pathways

The efficiency of a synthetic route is governed by both kinetic and thermodynamic factors. In olefin metathesis, the reaction is often reversible, and the final product distribution is determined by the relative thermodynamic stabilities of the possible olefins. fiveable.me However, kinetic control can be achieved, particularly in ring-closing metathesis, by removing a volatile byproduct like ethylene (B1197577). harvard.edu For the cross-metathesis synthesis of this compound, the relative rates of the desired cross-metathesis versus the undesired homometathesis of the starting olefins would be a critical kinetic parameter. organic-chemistry.org Detailed kinetic analysis can help in optimizing reaction conditions to favor the desired product. nih.govacs.org

Thermodynamic and kinetic data for the initiation of olefin metathesis by ruthenium phosphonium (B103445) alkylidene catalysts have been studied, revealing the importance of monomeric active species. nih.govacs.org

Table 2: Illustrative Kinetic and Thermodynamic Parameters in Olefin Metathesis

ParameterDescriptionSignificance for this compound Synthesis
ΔG‡ (Activation Free Energy)The energy barrier for a specific step in the catalytic cycle.Lower barriers for the desired pathway lead to faster reaction rates. researchgate.net
Keq (Equilibrium Constant)The ratio of products to reactants at equilibrium.A favorable Keq is needed for high yields in thermodynamically controlled reactions.
kcat/KM (Catalytic Efficiency)A measure of how efficiently an enzyme converts substrate to product.A high catalytic efficiency is desirable for practical synthesis.
Turnover Number (TON) The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.High TON indicates a robust and efficient catalyst. fiveable.me
Turnover Frequency (TOF) The number of turnovers per unit time.High TOF indicates a fast catalyst. fiveable.me

This table outlines key parameters that would need to be considered and experimentally determined for an optimized synthesis of this compound via olefin metathesis.

In asymmetric hydrogenation, the reaction is typically irreversible under hydrogen pressure. The kinetics of the reaction are influenced by factors such as hydrogen pressure, temperature, and substrate and catalyst concentrations. Understanding the rate-determining step is crucial for process optimization.

Novel Synthetic Routes via Biomimetic or Green Chemistry Principles

The pursuit of sustainable and environmentally benign chemical manufacturing has spurred the exploration of innovative synthetic methodologies for valuable compounds like this compound. Biomimetic and green chemistry approaches are at the forefront of this endeavor, aiming to replicate nature's efficient synthetic strategies and minimize the environmental footprint of chemical processes. These strategies often involve the use of biocatalysts, renewable feedstocks, and reaction conditions that are less hazardous and more energy-efficient than traditional synthetic methods.

One of the most promising biomimetic approaches for the synthesis of acyclic monoterpenes, such as this compound, is through the enzymatic conversion of geranyl diphosphate (B83284) (GPP). In nature, a diverse family of enzymes known as terpene synthases catalyzes the transformation of GPP into a vast array of terpene structures. These enzymes provide a blueprint for highly selective and efficient synthesis under mild conditions. The biosynthesis of many acyclic monoterpenes proceeds through the action of specific terpene synthases that facilitate the conversion of GPP, which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway.

Metabolic engineering of microorganisms, particularly yeast such as Saccharomyces cerevisiae, has emerged as a powerful green chemistry platform for the production of monoterpenes. nih.govmdpi.com By introducing and optimizing the expression of specific terpene synthase genes, along with engineering the native metabolic pathways to enhance the supply of the GPP precursor, yeast can be transformed into microbial cell factories for the sustainable production of desired terpenes. nih.govmdpi.comresearchgate.net For instance, the expression of a geraniol (B1671447) synthase in S. cerevisiae has been shown to lead to the specific production of geraniol, an acyclic monoterpene alcohol that could potentially be a precursor for this compound. nih.gov While the direct microbial production of this compound has not been extensively reported, the successful synthesis of other monoterpenes in engineered yeast provides a strong proof-of-concept. The yields of monoterpenes in engineered yeast can vary significantly depending on the specific compound, the host strain, and the metabolic engineering strategies employed, with reported titers ranging from milligrams per liter to several grams per liter. researchgate.netresearchgate.netnih.gov

Another key area of green chemistry relevant to the synthesis of this compound is the use of biocatalysis for specific chemical transformations. A notable example is the enzymatic epoxidation of acyclic terpenes. While not a direct synthesis of the alkene, this reaction demonstrates the potential of enzymes to perform highly selective modifications of terpene structures under green conditions. For example, the lipase (B570770) Novozym 435 has been successfully used for the epoxidation of myrcene, an acyclic monoterpene, using hydrogen peroxide as a benign oxidant. acs.orgnih.gov This enzymatic approach offers high conversion and selectivity, providing a sustainable alternative to traditional oxidation methods that often rely on less environmentally friendly reagents. acs.org

The following table summarizes the findings from a study on the enzymatic epoxidation of myrcene, a structurally related acyclic monoterpene, which illustrates the potential of biocatalysis in the green synthesis of terpene derivatives.

SubstrateCatalystOxidantConversion (%)Product(s)Selectivity (Product Ratio)Isolated Yield (%)Reference
MyrceneNovozym 435H₂O₂100(rac)-Myrcene oxide (MO), Myrcene dioxide (MDO)93:7 (MO:MDO)90 (for MO) acs.org
d-LimoneneNovozym 435H₂O₂100Limonene oxide (LO), Limonene dioxide (LDO)79:21 (LO:LDO)70 (for LO) acs.org

These examples of biomimetic and green chemistry approaches, from the use of engineered microorganisms to specific enzymatic transformations, highlight the potential pathways for the sustainable synthesis of this compound. While direct synthesis of this specific compound using these methods requires further research, the principles and methodologies are well-established and offer a promising direction for future synthetic efforts in the fragrance and chemical industries. nih.govrsc.org

Elucidation of Stereochemical Features and Isomerism in 2,6 Dimethyl 3 Octene Systems

Configurational Isomerism and Chiral Discrimination

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. In 2,6-Dimethyl-3-octene, this isomerism manifests in two forms: geometric isomerism at the carbon-carbon double bond and stereoisomerism at its chiral centers.

The carbon-carbon double bond between carbons C3 and C4 is rigid, preventing free rotation and thus allowing for geometric isomerism. quora.com This is described using the Cahn-Ingold-Prelog (CIP) priority rules to assign either an (E) or (Z) designation.

To determine the configuration, the substituents on each carbon of the double bond are ranked by atomic number.

At C3: The substituents are an isopropyl group (-CH(CH₃)₂) and a hydrogen atom. The isopropyl group has a higher priority than the hydrogen atom.

At C4: The substituents are a sec-butyl group (-CH(CH₃)CH₂CH₃) and a hydrogen atom. The sec-butyl group has a higher priority than the hydrogen atom.

The (E) isomer, from the German entgegen (opposite), has the two higher-priority groups on opposite sides of the double bond. The (Z) isomer, from the German zusammen (together), has them on the same side. The IUPAC name for the most commonly referenced isomer is (3E)-2,6-dimethyloct-3-ene. nih.gov

In addition to geometric isomerism, this compound possesses two stereogenic centers, or chiral centers, at positions C2 and C6. gcms.cz Each of these carbon atoms is bonded to four different groups, making them asymmetric.

At C2: Bonded to a hydrogen, a methyl group, another methyl group (as part of the isopropyl group), and the C3 of the octene chain.

At C6: Bonded to a hydrogen, a methyl group, an ethyl group, and the C5 of the octene chain.

The presence of two chiral centers means that for each geometric isomer ((E) and (Z)), four distinct stereoisomers can exist. These are designated by the (R) and (S) configurations at each chiral center. This results in two pairs of enantiomers and sets of diastereomers. For instance, for the (E)-isomer, the following stereoisomers are possible:

(2R, 6R)-E-2,6-Dimethyl-3-octene

(2S, 6S)-E-2,6-Dimethyl-3-octene (enantiomer of the 2R, 6R isomer)

(2R, 6S)-E-2,6-Dimethyl-3-octene

(2S, 6R)-E-2,6-Dimethyl-3-octene (enantiomer of the 2R, 6S isomer)

The pairs ((2R,6R) and (2S,6S)) and ((2R,6S) and (2S,6R)) are enantiomers, while any other pairing results in diastereomers (e.g., (2R,6R) and (2R,6S)). The same applies to the (Z)-isomer, leading to a total of eight possible stereoisomers for this compound.

When dealing with chiral compounds, enantiomeric excess (ee) is a critical measure of purity. It quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture. A racemic mixture, containing equal amounts of two enantiomers, has an ee of 0%, whereas a pure single enantiomer has an ee of 100%.

Table 1: Possible Stereoisomers of this compound

Geometric Isomer Configuration at C2 Configuration at C6 Full Stereoisomer Name Relationship
(E) R R (E)-(2R,6R)-2,6-Dimethyloct-3-ene Enantiomeric Pair 1
(E) S S (E)-(2S,6S)-2,6-Dimethyloct-3-ene
(E) R S (E)-(2R,6S)-2,6-Dimethyloct-3-ene Enantiomeric Pair 2
(E) S R (E)-(2S,6R)-2,6-Dimethyloct-3-ene
(Z) R R (Z)-(2R,6R)-2,6-Dimethyloct-3-ene Enantiomeric Pair 3
(Z) S S (Z)-(2S,6S)-2,6-Dimethyloct-3-ene
(Z) R S (Z)-(2R,6S)-2,6-Dimethyloct-3-ene Enantiomeric Pair 4

Conformational Analysis and Dynamic Stereochemistry

While specific computational studies for this compound are not widely published, its conformational landscape can be inferred from analyses of similar branched alkenes like 1-octene. acs.orgcsus.edu The molecule's flexibility arises from rotations around the C-C single bonds, particularly the C2-C3, C4-C5, and C5-C6 bonds. The lowest-energy conformations will seek to minimize steric strain by adopting staggered arrangements (anti or gauche) of the bulky substituent groups. For instance, rotation around the C4-C5 bond will likely favor an anti-periplanar arrangement of the largest groups to minimize steric hindrance. The presence of methyl groups at C2 and C6 introduces further steric constraints, influencing the preferred orientations of the isopropyl and sec-butyl groups relative to the main chain. Computational modeling, such as with molecular mechanics force fields (e.g., MM3), would be required to map the full potential energy surface and identify the specific low-energy conformers. acs.org

The interconversion between conformers is governed by rotational energy barriers.

Rotation around the C3=C4 double bond: This has a very high energy barrier (approximately 270 kJ/mol) and does not occur under normal conditions, as it would require breaking the pi bond. quora.comucsb.edu This is why (E) and (Z) isomers are configurationally stable and separable.

Rotation around C-C single bonds: These rotations have much lower energy barriers, typically in the range of 10-20 kJ/mol, allowing for rapid interconversion at room temperature. msu.edu The specific barriers in this compound would be influenced by steric interactions. For example, the rotation of the isopropyl group at C2 and the sec-butyl group at C6 will experience barriers as the methyl groups eclipse other atoms. The magnitude of these barriers is affected by the size of the interacting groups; increased substitution generally leads to higher rotational barriers. pearson.comacs.org

Methodologies for Stereoisomer Separation and Enantiomeric Excess Determination

The analysis and separation of the various stereoisomers of this compound, a volatile compound, rely on advanced chromatographic techniques. nih.govresearchgate.net Given its structural similarity to volatile terpenes, methods developed for those compounds are directly applicable. acs.org

The primary method for separating such isomers is chiral gas chromatography (GC) , often coupled with mass spectrometry (GC-MS) for definitive identification. nih.govsci-hub.se This technique uses a capillary column coated with a chiral stationary phase (CSP). Derivatized cyclodextrins are common CSPs that create a chiral environment within the column. gcms.czchromatographyonline.com As the mixture of stereoisomers passes through the column, they form transient diastereomeric complexes with the CSP. Differences in the stability of these complexes lead to different retention times, allowing for the separation of individual enantiomers and diastereomers.

For preparative scale separation, techniques like High-Speed Countercurrent Chromatography (HSCCC) can be employed. HSCCC is a liquid-liquid partition chromatography method that avoids solid supports, making it suitable for purifying components from complex mixtures like essential oils. nih.gov

Once separated, the relative amounts of each enantiomer can be quantified to determine the enantiomeric excess (ee). This is typically done by integrating the peak areas from the chromatogram.

Table 2: Methodologies for Stereoisomer Analysis of this compound

Methodology Principle of Separation/Detection Application
Chiral Gas Chromatography (GC-FID/GC-MS) Differential interaction of enantiomers with a Chiral Stationary Phase (e.g., derivatized cyclodextrin) leads to different retention times. MS provides structural identification based on mass-to-charge ratio and fragmentation patterns. Analytical separation and quantification of all eight stereoisomers. Determination of enantiomeric excess (ee). nih.govsci-hub.se
Two-Dimensional Gas Chromatography (GCxGC) Utilizes two columns with different stationary phases to provide enhanced resolution for highly complex mixtures where co-elution might occur in single-column GC. High-resolution separation of isomers in complex matrices. nih.gov
High-Speed Countercurrent Chromatography (HSCCC) Liquid-liquid partition chromatography without a solid support. Separation is based on the differential partitioning of solutes between two immiscible liquid phases. Preparative-scale isolation and purification of specific stereoisomers for further study. nih.gov

| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers. This induces chemical shift differences in the NMR spectrum, allowing for quantification. | Determination of enantiomeric purity without physical separation of the enantiomers. |

Advanced Spectroscopic and Chromatographic Techniques for Structural and Stereochemical Investigations of 2,6 Dimethyl 3 Octene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For 2,6-dimethyl-3-octene, with its chiral centers and potential for E/Z isomerism around the double bond, NMR provides critical data for unambiguous assignment.

Multi-Dimensional NMR (e.g., COSY, NOESY) Applications

Two-dimensional (2D) NMR experiments are powerful for resolving complex spectra and establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two and three bonds. In this compound, COSY spectra would show correlations between the olefinic protons and the adjacent methine protons, as well as between the methine protons and the neighboring methylene (B1212753) and methyl protons. This allows for the assignment of the proton spin systems within the molecule. For instance, analysis of a COSY spectrum can help trace the connectivity from the methyl groups to the rest of the carbon chain. researchgate.netresearchgate.netucl.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are directly bonded. For this compound, NOESY is crucial for determining the stereochemistry around the double bond. For the (E)-isomer, a NOESY cross-peak would be expected between the olefinic protons. In contrast, for the (Z)-isomer, a cross-peak would be observed between an olefinic proton and the protons of the adjacent alkyl group. Furthermore, NOESY can provide information about the relative stereochemistry of the two chiral centers by revealing through-space interactions between the methyl groups and other protons along the backbone. researchgate.netucl.ac.ukfigshare.com

A hypothetical analysis of the NOESY spectrum for the (E)-isomer of this compound is presented in the table below.

Interacting ProtonsExpected NOESY CorrelationImplication
H3 and H4YesConfirms (E)-geometry of the double bond.
Methyl at C2 and H4NoSpatially distant in the (E)-isomer.
Methyl at C6 and H3NoSpatially distant in the (E)-isomer.

Chiral Derivatizing Agents in NMR Analysis

To determine the absolute configuration of the chiral centers (at C2 and C6) in this compound, chiral derivatizing agents (CDAs) can be employed. researchgate.net These are enantiomerically pure reagents that react with the chiral analyte to form a mixture of diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct chemical shifts. tcichemicals.comlibretexts.org

A common strategy for chiral alkenes involves the synthesis of derivatives. For example, if this compound were converted to a corresponding alcohol, a CDA like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) could be used to form diastereomeric esters. researchgate.nettcichemicals.com The differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center in the two diastereomers can then be used to deduce the absolute configuration of the original alcohol, and by extension, the parent alkene. tcichemicals.com The use of CDAs with aromatic groups, such as those containing naphthalene (B1677914) or phenyl moieties, can induce significant chemical shift differences due to their anisotropic effects, facilitating the analysis. tcichemicals.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational isomers of a molecule. tandfonline.comtandfonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The C-H stretching vibrations of the methyl and methylene groups typically appear in the 2850-3000 cm⁻¹ region. The C=C stretching vibration of the double bond is expected in the 1640-1680 cm⁻¹ range. scribd.com The exact position of this peak can sometimes offer clues about the substitution pattern of the alkene. The spectrum for this compound shows a transmittance peak in this region. nist.gov Additionally, C-H bending vibrations for the trans configuration of the double bond would appear around 960-975 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. acs.org For a molecule with a center of symmetry, vibrations that are IR active are Raman inactive, and vice versa. acs.org For this compound, the C=C stretch is often a strong band in the Raman spectrum, providing a clear signal for this functional group. Conformational analysis can be performed by studying the vibrational spectra at different temperatures. Changes in the relative intensities of certain bands can indicate the presence of different rotational isomers (conformers) and allow for the determination of their relative energies. tandfonline.com

The table below summarizes key expected vibrational frequencies for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic Technique
C-H stretch (sp³ C-H)2850-3000IR, Raman
C-H stretch (sp² C-H)3000-3100IR, Raman
C=C stretch1640-1680IR, Raman (often strong)
C-H bend (trans C=C-H)960-975IR
C-H bend (methyl/methylene)1375-1475IR, Raman

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Structural Probing

Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion (the precursor ion) and then inducing its fragmentation to produce a spectrum of product ions. unl.educapes.gov.br This technique is particularly useful for distinguishing between isomers. For this compound, the molecular ion (M⁺˙) would be subjected to collision-induced dissociation (CID). The most common fragmentation pathway for alkenes is allylic cleavage, which leads to the formation of a stable, resonance-stabilized carbocation. nih.govjove.com

For this compound, two primary allylic cleavage pathways are possible, as shown below. The relative abundance of the resulting fragment ions can help confirm the position of the double bond.

Pathway A: Cleavage of the C4-C5 bond. Pathway B: Cleavage of the C2-C3 bond.

Studies on similar branched alkenes have shown that the predominant fragmentation is often allylic cleavage. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition. mdpi.com For this compound (C₁₀H₂₀), the calculated exact mass of the molecular ion is 140.1565 u. nih.govnist.gov HRMS can confirm this elemental composition, distinguishing it from other ions that might have the same nominal mass. This is a critical step in the identification of an unknown compound.

The table below shows the exact masses of potential fragment ions of this compound.

Fragment Ion FormulaNominal Mass (m/z)Exact Mass (u)
[C₁₀H₂₀]⁺˙140140.1565
[C₅H₉]⁺6969.0704
[C₇H₁₃]⁺9797.1017

The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing a top peak at an m/z of 55, a second highest at 69, and a third highest at 41. nih.gov

Chromatographic Methods for Purity and Isomer Separation

The analysis of this compound, a compound characterized by its structural and stereoisomeric complexity, relies heavily on advanced chromatographic techniques. These methods are indispensable for assessing the purity of a sample and for separating its various isomers, which is crucial for understanding its chemical and biological properties. The separation is challenging because isomers often possess very similar physical properties.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

The presence of two chiral centers at positions 2 and 6, along with E/Z isomerism at the C3-C4 double bond, means that this compound can exist as multiple stereoisomers. Distinguishing between these enantiomers and diastereomers requires specialized chiral separation techniques. researchgate.net

Chiral Gas Chromatography (GC): Chiral GC is a powerful tool for separating volatile enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds like this compound, which are volatile hydrocarbons, GC is a natural choice. acs.org Modified cyclodextrins are common CSPs used for this purpose. researchgate.netsigmaaldrich.com The selection of the appropriate cyclodextrin (B1172386) derivative and the optimization of the temperature program are critical for achieving separation. sigmaaldrich.com Lower elution temperatures generally enhance enantioselectivity. sigmaaldrich.com While direct chiral GC separation data for this compound is not extensively documented in readily available literature, the principles are well-established for similar terpene and alkene structures.

High-Performance Liquid Chromatography (HPLC): For less volatile compounds or when derivatization is employed, chiral HPLC is the method of choice. researchgate.netnih.gov Similar to chiral GC, it uses a chiral stationary phase to resolve enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and can be operated in normal-phase, reversed-phase, or polar organic modes. sigmaaldrich.comnih.gov

A notable example in the study of a related compound, 2,6-dimethyloctane-1,8-dioic acid, demonstrates the power of HPLC in stereochemical investigation. Researchers were unable to separate the diastereomers directly. tandfonline.com The problem was solved by converting the diacid into a bis-anthracenedicarboximide cyclohexyl ester derivative. This derivatization allowed for the successful separation of the four stereoisomers using HPLC with a standard achiral ODS (octadecylsilyl) column, a technique that discriminates based on the different shapes of the diastereomeric derivatives. tandfonline.comresearchgate.net This highlights a common strategy: when direct chiral separation is difficult, derivatization with a chiral reagent can create diastereomers that are separable on achiral columns. tandfonline.com

Table 1: HPLC Conditions for Separation of 2,6-Dimethyloctane-1,8-dioic Acid Stereoisomer Derivatives tandfonline.comresearchgate.net
ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC)
CompoundBis-(1R,2R)-2-(2,3-anthracenedicarboximide)-1-cyclohexyl ester of 2,6-dimethyloctane-1,8-dioic acid
ColumnDevelosil ODS-A-3
Mobile PhaseMethanol (MeOH)
Flow Rate0.8 mL/min
Temperature20 °C
OutcomeSuccessful separation of four stereoisomers.

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometry (MS) provides a two-dimensional analysis, enhancing both separation and identification. The chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, aiding in its structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the quintessential technique for the analysis of volatile compounds like this compound. acs.org In GC-MS, the compounds eluting from the GC column are immediately ionized and analyzed by the mass spectrometer. Electron ionization (EI) is a common method used for this purpose. acs.org The resulting mass spectrum serves as a chemical fingerprint. The NIST Mass Spectrometry Data Center contains a reference mass spectrum for this compound, which can be used for its identification in unknown samples. nih.govnist.gov GC-MS is routinely used to confirm the identity and assess the purity of synthetic and natural products, including terpenes and related hydrocarbons found in essential oils and skin emanations. researchgate.netunl.edu

Table 2: GC-MS Spectral Data for this compound nih.gov
DatabaseInstrument TypeIonizationKey Mass/Charge (m/z) Peaks
NIST Mass Spectrometry Data CenterGC-MSNot specified (typically Electron Ionization)Top Peak: 41; 2nd Highest: 55; 3rd Highest: 69

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally preferred for non-volatile or thermally fragile compounds. nih.gov The direct analysis of non-polar, volatile hydrocarbons like this compound by LC-MS is less common than GC-MS. thermofisher.com A significant challenge is the ionization of such non-polar molecules. Standard techniques like electrospray ionization (ESI) are often ineffective. sciex.com However, Atmospheric Pressure Chemical Ionization (APCI) has proven to be a viable alternative for the LC-MS analysis of terpenes and other less polar compounds. nih.govsciex.com By coupling HPLC, including chiral HPLC, with MS, it is possible to obtain both separation of isomers and their mass data simultaneously, which is a powerful combination for comprehensive structural and stereochemical analysis. nih.govjasco-global.com For instance, LC-APCI-MS/MS methods have been developed for the simultaneous quantification of various terpenes, demonstrating the potential of this technique for analyzing complex mixtures of related isomers. nih.gov

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 2,6 Dimethyl 3 Octene

Cycloaddition Reactions and Pericyclic Transformations

Diels-Alder and Ene Reaction Studies

Furthermore, the steric hindrance around the double bond, posed by the flanking methyl and ethyl substituents on the main chain, presents a significant barrier to the approach of a diene. For a successful Diels-Alder reaction, a specific geometric alignment of the diene and dienophile is necessary to allow for the concerted formation of two new sigma bonds, a condition that is sterically impeded in this case. msu.edu

Similarly, the Ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"), is also expected to be unfavorable for 2,6-Dimethyl-3-octene. chemicalbook.com While the molecule possesses multiple allylic hydrogens (at C-2 and C-5), the steric congestion around the double bond would likely inhibit the close approach required for the concerted cyclic transition state. There are no specific studies found in the surveyed literature detailing successful Diels-Alder or Ene reactions involving this compound.

Reaction Type Role of this compound Expected Reactivity Governing Factors
Diels-AlderDienophileVery Low / UnreactiveSteric Hindrance, Electron-Rich Nature
Ene ReactionEne ComponentVery Low / UnreactiveSteric Hindrance

[2+2] Cycloadditions and Photochemical Reactions

Photochemical reactions provide alternative pathways for alkene transformations by accessing electronically excited states. nih.gov One of the most common photochemical reactions for alkenes is the [2+2] cycloaddition to form cyclobutane (B1203170) rings. acs.org Unlike thermal [2+2] cycloadditions, which are often forbidden, photochemical versions are allowed. These reactions can occur between two alkene molecules or between an alkene and a carbonyl group (the Paternò-Büchi reaction).

The success of photochemical [2+2] cycloadditions depends on factors like the energy of the absorbed light and the ability of the alkene to reach an excited triplet state, often facilitated by a photosensitizer. acs.org Studies have shown that trisubstituted alkenes can participate in photochemical reactions, including reductions and cycloadditions. nih.govnih.govacs.org For instance, photochemical diazidation has been successfully applied to various trisubstituted alkenes. nih.gov

Photochemical Reaction Potential Product Type Required Conditions Status for this compound
[2+2] CycloadditionSubstituted CyclobutaneUV Irradiation, PhotosensitizerNot Specifically Documented
Photochemical Reduction2,6-DimethyloctaneUV Irradiation, Photocatalyst, H-donorNot Specifically Documented

Radical Reactions and Polymerization Initiatives

Radical Addition and Chain Propagation Mechanisms

Free-radical addition to alkenes is a fundamental process initiated by a radical species, which attacks the carbon-carbon double bond. msu.edulibretexts.org This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The regioselectivity of the initial radical addition is governed by the formation of the most stable carbon radical intermediate. msu.edulibretexts.org

In the case of this compound, the double bond is between C-3 and C-4. A radical species (R•) could add to either carbon:

Addition at C-3: This would form a secondary radical at C-4.

Addition at C-4: This would form a tertiary radical at C-3.

Given that tertiary radicals are more stable than secondary radicals due to hyperconjugation and inductive effects, the addition of a radical is predicted to occur preferentially at the C-4 position.

Predicted Radical Addition Mechanism:

Initiation: A radical initiator (e.g., a peroxide) decomposes to form an initial radical (R•).

Propagation Step 1 (Addition): The radical R• adds to the less substituted carbon of the double bond (C-4) to form a more stable tertiary radical intermediate at C-3.

Propagation Step 2 (Chain Transfer): The resulting tertiary radical can then abstract an atom (e.g., a hydrogen or halogen) from another molecule to form the final product and regenerate a radical to continue the chain. libretexts.org

While this mechanism is well-established for alkenes in general, the steric bulk surrounding the trisubstituted double bond in this compound could influence the rate of radical addition. msu.edu No specific experimental studies on the radical addition to this compound were identified.

Oligomerization and Polymerization Processes Involving this compound

Oligomerization and polymerization are processes where monomer units are sequentially added to form larger molecules. libretexts.org While this compound is itself a product of the oligomerization of smaller olefins like butene, its potential as a monomer for further polymerization is limited. acs.orgmdpi.com

The free-radical polymerization of alkenes is a common industrial process. jove.com The mechanism follows the radical addition principles described previously, with the radical formed after the initial addition attacking subsequent monomer units. libretexts.org

Challenges for Polymerization of this compound:

Steric Hindrance: The trisubstituted nature of the double bond and the bulky alkyl groups (isopropyl and sec-butyl groups attached to the double bond) create significant steric hindrance. This would severely impede the approach of a growing polymer chain radical, making chain propagation difficult and kinetically unfavorable.

Low Reactivity: Compared to less substituted alkenes like ethylene (B1197577) or propylene (B89431), which are readily polymerized, highly branched, internal olefins are generally poor monomers for polymerization. libretexts.org

Catalytic polymerization methods, such as those using Ziegler-Natta or metallocene catalysts, are used for producing polymers from C2-C10 alkenes. google.comkisti.re.krmdpi.com These methods can sometimes overcome the limitations of radical polymerization. However, they are most effective for terminal alkenes (alpha-olefins). chemicalbook.commdpi.com The literature on the polymerization of C10 alkenes generally refers to mixtures of alpha-olefins rather than specific, highly branched internal olefins like this compound. chemicalbook.comepa.gov Consequently, there is no evidence in the surveyed literature to suggest that this compound is a viable monomer for producing high molecular weight polymers under standard polymerization initiatives.

Process Role of this compound Feasibility Primary Limiting Factor
Radical PolymerizationMonomerVery LowSevere Steric Hindrance
Catalytic PolymerizationMonomerVery LowInternal, Trisubstituted Alkene Structure
OligomerizationProductN/A (Is a known product)N/A

Theoretical and Computational Studies on 2,6 Dimethyl 3 Octene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of modern chemical research, offering a detailed view of molecular properties at the atomic level. For 2,6-dimethyl-3-octene, these methods can predict its geometry, vibrational modes, and the energetics of its chemical transformations.

Density Functional Theory (DFT) Applications to Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and vibrational frequencies of organic compounds like this compound. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G), the equilibrium geometry of the molecule can be calculated. scirp.org These calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the molecule.

Furthermore, DFT calculations can predict the harmonic vibrational frequencies of this compound. uit.nonih.gov These frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, C=C double bond stretching, and various bending and torsional modes. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. scirp.org A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. acs.org

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G) This table presents hypothetical data for illustrative purposes.

Parameter Atom(s) Predicted Value
Bond Lengths (Å)
C3=C4 1.34
C2-C3 1.51
C4-C5 1.50
C6-C(methyl) 1.54
**Bond Angles (°) **
C2-C3-C4 124.5
C3-C4-C5 125.0
H-C3=C4 118.0
Dihedral Angles (°)
C2-C3-C4-C5 180.0 (trans)

Table 2: Predicted Key Vibrational Frequencies for this compound using DFT (B3LYP/6-311++G) This table presents hypothetical data for illustrative purposes.

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled)
C-H stretch (alkane) 2850-2960
C-H stretch (alkene) 3010-3095
C=C stretch 1665
CH₂ bend 1450-1470
CH₃ bend 1370-1380

Ab Initio Methods for Energy Profiles of Reactions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), provide highly accurate energy calculations for chemical reactions. researchgate.net For this compound, ab initio calculations can be used to map out the potential energy surface for various reactions, such as electrophilic additions to the double bond or radical-mediated processes.

Table 3: Hypothetical Energy Profile for the Hydrobromination of this compound This table presents hypothetical data for illustrative purposes, calculated at the CCSD(T)/aug-cc-pVTZ level of theory.

Species Relative Energy (kcal/mol)
Reactants (this compound + HBr) 0.0
Transition State 1 (Formation of 3-bromo-2,6-dimethyloctan-4-ylium) +15.2
Intermediate (3-bromo-2,6-dimethyloctan-4-ylium) +8.5
Transition State 2 (Bromide attack) +9.1
Product (3-Bromo-2,6-dimethyloctane) -12.7

Molecular Dynamics Simulations for Conformational Space Exploration

The flexible alkyl chains of this compound allow it to adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational space. nih.gov By simulating the motion of the atoms over time, based on a given force field, MD can identify the most stable conformers and the energy barriers between them. mdpi.com

For a long-chain alkene like this compound, the conformational landscape is complex due to the rotation around multiple single bonds. researchgate.net MD simulations can provide a statistical distribution of the conformers at a given temperature, revealing the most populated structures under specific conditions. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

Table 4: Representative Conformers of this compound and their Relative Energies This table presents hypothetical data from a simulated annealing MD run.

Conformer Description Relative Energy (kcal/mol)
1 Fully extended (anti) conformation 0.0
2 Gauche interaction at C4-C5 bond +0.9
3 Gauche interaction at C5-C6 bond +1.1
4 Folded conformation +3.5

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. acs.org For alkenes, QSRR models can be developed to predict reaction rates, for instance, in reactions with radicals or in catalytic processes. ehu.esresearchgate.net

To build a QSRR model for reactions involving this compound and related alkenes, a set of molecular descriptors would first be calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). oup.comresearchgate.net Multiple linear regression or machine learning algorithms are then used to find a mathematical equation that links these descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of other, untested alkenes.

Table 5: Relevant Molecular Descriptors for a QSRR Model of Alkene Reactivity This table lists descriptor types that would be relevant for building a QSRR model.

Descriptor Type Example Descriptor Relevance to Reactivity
Electronic HOMO Energy Relates to the ability to donate electrons (nucleophilicity)
LUMO Energy Relates to the ability to accept electrons (electrophilicity)
Partial Charge on C=C atoms Indicates the site of electrophilic or nucleophilic attack
Topological Wiener Index Describes molecular branching and size
Kier & Hall Connectivity Indices Quantify the degree of branching in the molecule
Steric Molar Refractivity Relates to molecular volume and polarizability
Sterimol Parameters Quantify the steric bulk of substituents

Chemoinformatics and Database Mining for Related Alkene Systems

Chemoinformatics involves the use of computational tools to manage and analyze chemical information. chemistai.org For a specific compound like this compound, chemoinformatics approaches can be used to search large chemical databases for structurally related compounds and their associated data. nih.gov Databases such as PubChem, ChEMBL, and Reaxys contain a wealth of information on chemical structures, properties, and reactions. cam.ac.ukresearchgate.net

By performing substructure and similarity searches, one can identify other dimethyl-octene isomers or alkenes with similar substitution patterns. The experimental and computational data available for these related systems can provide valuable context and allow for informed predictions about the properties and reactivity of this compound. Furthermore, reaction databases can be mined to find known synthetic routes to or from similar alkenes, aiding in the design of new experiments. acs.org

Role of 2,6 Dimethyl 3 Octene in Advanced Chemical Synthesis and Catalysis Research

Ligand or Substrate in Homogeneous and Heterogeneous CatalysisThere is no evidence to suggest that 2,6-Dimethyl-3-octene is used as a ligand in catalysis; its structure as a simple alkene makes this role unlikely. Furthermore, while catalysis research often involves alkenes as substrates, no specific studies, data, or detailed findings on the catalytic conversion of this compound in either homogeneous or heterogeneous systems could be identified. Research on the catalysis of other octene isomers exists, but this information cannot be accurately extrapolated to this compound.bohrium.comrsc.orgacs.org

Due to the lack of specific research data for this compound in the requested areas, it is not possible to construct the detailed, scientifically accurate article as instructed.

Environmental and Biological Transformation Mechanisms of 2,6 Dimethyl 3 Octene

Microbial Biodegradation Pathways and Enzyme Systems

In soil and water, the biodegradation of 2,6-dimethyl-3-octene by microorganisms is a potential transformation pathway. The rate and extent of biodegradation are influenced by the structure of the hydrocarbon, with factors such as branching playing a significant role.

The microbial degradation of alkenes typically begins with an oxidative attack. For this compound, several oxidative pathways are plausible, primarily initiated by monooxygenase enzymes. These enzymes can catalyze the epoxidation of the double bond to form an epoxide, or the hydroxylation of one of the methyl groups or the aliphatic chain. asm.org

Studies on other branched hydrocarbons have shown that terminal branching can significantly impact biodegradability. For example, research on dimethyloctanes has indicated that iso-branched structures are more readily degraded than anteiso-branched structures. capes.gov.br The presence of methyl groups in this compound may influence its susceptibility to microbial attack. Some strains of Pseudomonas and Mycobacterium are known to degrade branched-chain alkanes and alkenes. dntb.gov.uanih.gov

Reductive biotransformations of alkenes are less common under aerobic conditions but can occur under anaerobic environments, where the double bond may be saturated.

While no specific studies have identified the metabolic intermediates of this compound, we can infer potential metabolites from the degradation of similar compounds. The initial oxidation products, such as epoxides and alcohols, would likely undergo further metabolism.

For example, the degradation of the related compound 2,6-dimethyl-2-octene (B1618814) by Pseudomonas citronellolis proceeds via the citronellol (B86348) pathway, involving oxidation to the corresponding alcohol and subsequently to the acid. asm.org If this compound were to be metabolized similarly, one could expect the formation of various alcohols, diols, and carboxylic acids. For instance, 2,6-dimethyl-7-octene-2,6-diol has been identified as a natural product in some fruits and beverages, suggesting that diols of dimethyl-octenes can be biologically formed. foodb.ca

Role in Biogenic Volatile Organic Compound (BVOC) Emissions and Fate (if research exists)

There is currently no direct scientific literature available that identifies this compound as a Biogenic Volatile Organic Compound (BVOC) emitted from plants or other natural sources. researchgate.net While plants are a major source of a wide variety of VOCs, including terpenes and other alkenes, the emission of this specific compound has not been reported.

It is worth noting that branched alkanes and alkenes can be released from anthropogenic sources. For example, compounds such as 3,6-dimethyldecane (B102459) have been detected as being released from polyolefin-based food packaging materials. frontiersin.org If released into the environment from such sources, its fate would be governed by the atmospheric and biological transformation pathways described above.

Emerging Research Frontiers and Future Directions for 2,6 Dimethyl 3 Octene

Development of Novel Catalytic Systems for Stereocontrol in its Synthesis and Reactions

The stereochemistry of 2,6-dimethyl-3-octene, which can exist as (E) and (Z) isomers and possesses a chiral center at the 6-position, presents a compelling challenge and opportunity for synthetic chemists. The development of novel catalytic systems capable of precise stereocontrol during its synthesis and subsequent reactions is a critical research frontier.

Currently, the asymmetric hydrogenation of tetrasubstituted alkenes is a recognized challenge in catalysis. acs.org However, advancements in this area, such as the use of iridium-catalyzed asymmetric hydrogenation, have shown success for various tetrasubstituted α,β-unsaturated ketones, delivering products with high diastereo- and enantioselectivity. acs.org Similar strategies, perhaps employing chiral iridium N-heterocyclic carbene (NHC) complexes, could foreseeably be adapted for the stereoselective reduction of a suitable precursor to furnish chiral this compound. researchgate.net

Furthermore, the asymmetric synthesis of substituted bicyclo[2.2.2]octanes has been achieved through proline sulfonamide-catalyzed three-component reactions, demonstrating the power of organocatalysis in constructing complex chiral structures. ucl.ac.uk While distinct from the direct synthesis of this compound, these domino reactions showcase methodologies that could inspire the development of catalytic processes for the enantioselective synthesis of highly substituted acyclic alkenes.

Future research in this domain would likely focus on the design of chiral transition metal catalysts, potentially based on rhodium, iridium, or palladium, with ligands tailored to the specific steric and electronic demands of a this compound precursor. The goal would be to control both the geometry of the double bond and the stereochemistry of the chiral center, yielding enantiomerically pure forms of the molecule. Such an achievement would be a significant step forward, enabling the investigation of the stereospecific properties and applications of this compound.

Table 1: Potential Catalytic Strategies for Stereocontrolled Synthesis

Catalytic ApproachPotential Application to this compoundKey Challenges
Asymmetric HydrogenationStereoselective reduction of a prochiral precursor.Overcoming the steric hindrance of a tetrasubstituted alkene precursor.
Asymmetric Cycloaddition[3+2] cycloaddition reactions using catalysts like silver/(R)-DTBM-Segphos could be explored for building blocks. rsc.orgApplicability to acyclic systems and control of multiple stereocenters.
Domino Michael-Aldol AnnulationsInspiration for designing multi-component reactions that assemble the carbon skeleton with stereocontrol. ucl.ac.ukAdapting cyclic methodologies to linear alkene synthesis.
Chiral Transition Metal CatalysisUse of chiral Rh, Ir, or Pd complexes for various bond-forming reactions. acs.orgresearchgate.netLigand design for specific substrate recognition and stereocontrol.

Integration into Advanced Functional Materials Through Polymerization or Derivatization

The unique structure of this compound, with its internal double bond and branched alkyl groups, suggests its potential as a monomer or a precursor for the synthesis of advanced functional materials.

Polymerization: The polymerization of internal alkenes is a challenging but increasingly feasible area of polymer chemistry. For instance, α-diimine nickel catalysts have been successfully used for the chain-walking polymerization of linear internal octenes, such as 2-octene and 4-octene. rsc.org This process yields amorphous, branched polymers with low glass transition temperatures. It is conceivable that similar catalytic systems could be applied to the polymerization of this compound, potentially leading to novel polymers with unique thermal and mechanical properties conferred by the specific branching pattern of the monomer. The development of hyperbranched materials with a high density of alkene functional groups has also been demonstrated through the catalytic chain transfer mediated autopolymerization of divinylbenzene, a strategy that could be conceptually adapted for diene derivatives of this compound. acs.org

Derivatization: Derivatization represents another avenue for integrating this compound into functional materials. researchgate.netresearchgate.net The double bond serves as a reactive handle for introducing a wide array of functional groups. For example, "click chemistry" reactions, such as thiol-ene additions, could be employed to append various moieties to the polymer backbone after polymerization, leading to materials with tailored properties like photo-responsiveness or self-healing capabilities. acs.org Furthermore, derivatization is a key strategy for modifying compounds to make them suitable for analysis by techniques like HPLC or for creating building blocks for more complex syntheses. researchgate.net The development of functional polymers through methods like ring-opening metathesis polymerization (ROMP) followed by post-polymerization modification is a well-established field that could be extended to monomers derived from this compound. uwo.ca

Future research will likely focus on exploring the reactivity of this compound in various polymerization schemes and developing efficient derivatization protocols. The resulting polymers and functionalized molecules could find applications in areas such as specialty elastomers, coatings, and advanced additives.

Mechanistic Insights from Advanced In-Situ Spectroscopic Techniques

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced in-situ spectroscopic techniques are powerful tools for gaining such insights by observing catalytic species and intermediates under actual reaction conditions. nih.gov

Techniques like high-pressure in-situ infrared (IR) spectroscopy have been effectively used to study the hydroformylation of various alkenes, including branched and internal isomers. acs.org These studies allow for the identification of catalyst resting states and key intermediates, providing a clearer picture of the catalytic cycle. Similarly, in-situ UV-VIS-NIR absorption spectroscopy can be employed to monitor catalysts during reactions, offering data on the electronic state and coordination environment of the metal center. nih.gov

For a molecule like this compound, in-situ spectroscopy could be applied to investigate:

Isomerization reactions: Mechanistic studies of alkene isomerization catalyzed by iridium or iron complexes have been conducted, revealing details about whether the reaction proceeds via an allyl hydride or an insertion/elimination mechanism. researchgate.netacs.org Applying these techniques to this compound could elucidate the pathways by which its double bond migrates, which is crucial for controlling regioselectivity in subsequent functionalization reactions.

Hydrofunctionalization reactions: Understanding the mechanism of reactions like hydroboration or hydroamination is key to achieving high stereoselectivity. In-situ studies could help identify the active catalyst and the intermediates that determine the stereochemical outcome.

Polymerization processes: Monitoring the polymerization of this compound in real-time could provide valuable information on the rate of monomer consumption, the nature of the active catalytic species, and the occurrence of side reactions.

Future research in this area will likely involve the use of a combination of in-situ techniques, such as IR, NMR, and UV-Vis, coupled with theoretical calculations, to build a comprehensive mechanistic picture of the reactions of this compound.

Table 2: Application of In-Situ Spectroscopic Techniques

TechniquePotential Mechanistic Insights for this compound
In-Situ Infrared (IR) SpectroscopyIdentification of catalyst resting states, intermediates in hydroformylation, and isomerization pathways. acs.org
In-Situ UV-VIS-NIR SpectroscopyMonitoring of the electronic state and coordination of metal catalysts during reactions. nih.gov
In-Situ NMR SpectroscopyCharacterization of catalyst-substrate complexes and reaction kinetics.
Combined Spectroscopic and Computational ApproachesDevelopment of comprehensive, validated mechanistic models for reactions involving this compound.

Predictive Modeling for Environmental Lifetime and Reactivity Profiling

As with any chemical compound that has the potential for wider use, understanding its environmental fate is of paramount importance. Predictive modeling offers a powerful and cost-effective tool for assessing the environmental lifetime and reactivity of this compound.

The atmospheric degradation of volatile organic compounds (VOCs) like this compound is primarily initiated by reactions with hydroxyl (OH) radicals, ozone (O3), and nitrate (B79036) (NO3) radicals. acs.orgresearchgate.net The rates of these reactions determine the atmospheric lifetime of the compound. For branched alkenes, these reactions can be complex, leading to the formation of secondary organic aerosols (SOA), which have implications for air quality. acs.orgfigshare.com

The Photochemical Ozone Creation Potential (POCP) is a key metric used to quantify the ability of a VOC to contribute to the formation of ground-level ozone. tandfonline.comresearchgate.nettandfonline.com Calculating the POCP for this compound would provide valuable data for its environmental impact assessment. This can be achieved using photochemical trajectory models that incorporate detailed chemical degradation mechanisms. escholarship.org

Future research in this area should focus on:

Experimental determination of reaction rates: Measuring the rate constants for the reactions of this compound with OH radicals and ozone under controlled laboratory conditions. Studies on other alkenes have shown that structure significantly affects these rates. acs.org

Product analysis: Identifying the products of the atmospheric oxidation of this compound to better understand its degradation pathways and its potential to form SOA.

By combining experimental data with predictive modeling, a comprehensive environmental profile of this compound can be developed, ensuring that its future applications are considered within a framework of environmental stewardship.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2,6-Dimethyl-3-octene in laboratory settings?

  • Answer : The compound is typically synthesized via acid-catalyzed oligomerization of lower alkenes. For example, zeolite or solid phosphoric acid (SPA) catalysts are used to control regioselectivity and isomer distribution. Experimental protocols should include temperature optimization (e.g., 150–200°C) and catalyst activation steps. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the desired isomer .

Q. How can this compound be characterized using spectroscopic techniques?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR are essential for identifying chemical shifts corresponding to methyl groups (δ 0.8–1.2 ppm) and double bonds (δ 5.0–5.5 ppm). Compare data with structurally similar compounds (e.g., 2,6-Dimethyl-3-decene) .
  • GC-MS : Use electron ionization (EI) to confirm molecular ion peaks (m/z 140 for C10_{10}H20_{20}) and fragmentation patterns.
  • 2D GC-TOF MS : Differentiate isomers by retention times and photoionization mass spectra, as demonstrated in oligomerization studies .

Q. What safety precautions are required when handling this compound?

  • Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Storage : Keep in airtight containers away from ignition sources. Refer to SDS guidelines for emergency measures (e.g., spill cleanup using inert absorbents) .

Advanced Research Questions

Q. How do catalysts influence the isomer distribution of this compound in oligomerization reactions?

  • Answer : Catalyst choice determines isomer selectivity. For example:

Catalyst TypeDominant IsomerKey Analytical Marker
Zeolite6-Ethyl-4-noneneHigher 1RT isomers via 2D GC-TOF MS
SPABranched isomersLower 1RT isomers
  • Mechanistic studies suggest zeolites promote carbocation rearrangements, while SPA favors direct protonation pathways.

Q. How can contradictions in experimental data (e.g., unexpected isomer ratios) be resolved during synthesis?

  • Answer :

  • Cross-validation : Use complementary techniques (e.g., NMR for structural confirmation and GC-MS for purity checks).
  • Replicate studies : Conduct triplicate runs to assess reproducibility.
  • Catalyst characterization : Perform BET surface area analysis or XRD to detect catalyst deactivation/impurities.
  • Data transparency : Adopt open-data practices for peer validation, as emphasized in health research frameworks .

Q. What novel applications of this compound are emerging in materials science?

  • Answer :

  • Polymer precursors : Its branched structure makes it a candidate for synthesizing low-density polyethylene (LDPE) alternatives.
  • Catalyst development : Use as a model substrate to study shape-selective catalysis in zeolite pores .
  • Bioactive intermediates : Functionalization via epoxidation or hydroformylation could yield precursors for fragrances or pharmaceuticals, though this requires further exploration .

Methodological Notes

  • Data Analysis : For isomer quantification, employ multivariate statistics (e.g., PCA) on 2D GC-TOF MS datasets to identify key variables influencing isomer ratios .
  • Reproducibility : Document reaction parameters (catalyst loading, temperature gradients) in detail to mitigate batch-to-batch variability.

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.